molecular formula C17H18O4 B2615500 1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone CAS No. 201284-81-3

1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone

Cat. No. B2615500
CAS RN: 201284-81-3
M. Wt: 286.327
InChI Key: RNUPTWHEMHRALC-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone, also known as propyphenazone, is a chemical compound that belongs to the class of pyrazolones. It is a white crystalline powder that is soluble in water and has a melting point of 134-135°C. Propyphenazone has been widely used in the pharmaceutical industry as an analgesic and antipyretic agent. In recent years, propyphenazone has gained attention for its potential applications in scientific research.

Scientific Research Applications

Degradation and Environmental Implications

Research into the degradation mechanisms of phenolic compounds provides insights into environmental processes affecting similar structures. Kawai, Umezawa, and Higuchi (1988) investigated the degradation of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor, identifying several degradation products through phenoxy radical reactions. This research is crucial for understanding the environmental fate and degradation pathways of phenolic compounds, including 1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone, in natural and engineered systems (Kawai, Umezawa, & Higuchi, 1988).

Transformation Products and Toxicity

Sun et al. (2019) explored the transformation characteristics and genotoxicity changes of 2,4-Dihydroxybenzophenone (BP-1), revealing the formation of novel disinfection by-products during chlorination treatment, including chlorobenzoquinone and phenyl benzoquinones. Understanding these transformation products is vital for assessing the potential ecological and health risks posed by the chlorination of water containing phenolic UV filters, which can relate to the broader category of compounds including this compound (Sun et al., 2019).

Biological and Chemical Sensing Applications

Fang et al. (2019) developed a BODIPY-based naked-eye fluorescent on-off probe with high selectivity for H2S, utilizing 1-(2-Hydroxyphenyl)ethanone as a starting material. This research demonstrates the potential of phenolic compounds in designing sensitive and selective probes for biological and chemical sensing applications, highlighting the versatility of phenolic structures in contributing to advances in analytical chemistry and biochemistry (Fang et al., 2019).

Material Science and Corrosion Inhibition

Hegazy et al. (2012) studied the corrosion inhibition efficiency of phenolic Schiff bases for carbon steel in hydrochloric acid, demonstrating the chemical's potential in protecting industrial materials against corrosion. This research underlines the practical applications of phenolic compounds, including this compound, in material science and engineering, specifically in the development of corrosion inhibitors (Hegazy et al., 2012).

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-propylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-2-3-12-4-7-14(8-5-12)21-11-17(20)15-9-6-13(18)10-16(15)19/h4-10,18-19H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUPTWHEMHRALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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